molecular formula C16H16ClN5O2 B2949652 9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922452-38-8

9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B2949652
CAS-Nummer: 922452-38-8
Molekulargewicht: 345.79
InChI-Schlüssel: DTFWBVWQFLCTMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the tricyclic xanthine derivative family, characterized by a pyrimido[2,1-f]purine-2,4-dione core. Its structure includes a 1-methyl group at position 1 and a 3-chloro-4-methylphenyl substituent at position 7. These modifications are designed to optimize receptor binding or enzymatic inhibition, as seen in related compounds targeting phosphodiesterases (PDEs) or monoamine oxidases (MAOs) .

Eigenschaften

IUPAC Name

9-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-9-4-5-10(8-11(9)17)21-6-3-7-22-12-13(18-15(21)22)20(2)16(24)19-14(12)23/h4-5,8H,3,6-7H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFWBVWQFLCTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione , often referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of substituted phenyl derivatives with pyrimidine precursors. The structural complexity and the presence of halogen and methyl groups contribute to its unique biological properties.

Antitumor Activity

Research indicates that pyrimidine derivatives exhibit significant antitumor activity. For instance, studies have shown that various analogs can inhibit cell proliferation in different cancer cell lines. In vitro studies suggest that compounds similar to 9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione significantly affect the A431 vulvar epidermal carcinoma cell line by inhibiting migration and invasion .

The mechanism by which this compound exerts its biological effects is believed to involve interference with nucleotide biosynthesis pathways. Inhibition of key enzymes in the purine and pyrimidine synthesis pathways can lead to reduced proliferation of cancer cells. Notably, targeting these pathways has been associated with enhanced antiviral activity against viruses like hepatitis E virus (HEV) through the depletion of essential nucleotides .

Case Study 1: Anticancer Efficacy

In a study examining various pyrimidine derivatives for their anticancer properties, compounds structurally related to 9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione demonstrated notable cytotoxicity against multiple human cancer cell lines including HL-60 (leukemia), A549 (lung cancer), and MCF-7 (breast cancer). The most potent compounds exhibited IC50 values lower than 20 μM across these lines .

Case Study 2: Antiviral Activity

Another significant finding relates to the antiviral potential of pyrimidine derivatives. Compounds targeting nucleotide biosynthesis pathways have been shown to enhance antiviral effects against HEV by disrupting viral replication processes. This suggests a dual therapeutic potential for compounds like 9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in both oncology and virology .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line TestedIC50 (μM)Reference
Compound AAntitumorHL-60<20
Compound BAntiviralHEVN/A
Compound CAntitumorA549<20
Compound DAntitumorMCF-7<20

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Halogenated substituents (e.g., Cl, F) increase lipophilicity and binding affinity to hydrophobic enzyme pockets, as seen in the MAO-B inhibitor from .
  • Alkyl chains (e.g., ethyl in ) introduce flexibility, which may modulate selectivity for specific receptors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.